molecular formula C18H18FN3 B14610148 7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine CAS No. 59468-32-5

7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine

Katalognummer: B14610148
CAS-Nummer: 59468-32-5
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: MRPLGXTWKFSCKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by the presence of an ethyl group at the 7th position, a fluorophenyl group at the 5th position, and a methyl group attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.

    Attachment of the Fluorophenyl Group: This step involves a substitution reaction where a fluorophenyl group is attached to the benzodiazepine core.

    Methylation of the Nitrogen Atom: The final step involves methylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-Ethyl-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the fluorophenyl group, in particular, can influence its binding affinity and efficacy at GABA receptors .

Eigenschaften

CAS-Nummer

59468-32-5

Molekularformel

C18H18FN3

Molekulargewicht

295.4 g/mol

IUPAC-Name

7-ethyl-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine

InChI

InChI=1S/C18H18FN3/c1-3-12-8-9-16-14(10-12)18(21-11-17(20-2)22-16)13-6-4-5-7-15(13)19/h4-10H,3,11H2,1-2H3,(H,20,22)

InChI-Schlüssel

MRPLGXTWKFSCKZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1)NC(=NC)CN=C2C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.